6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate
Description
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-13-9-16(26)17(10-29-13)30-19(28)14-7-5-6-8-15(14)22/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVTVEGKZSQYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol
Reaction Scheme:
2-Ethylbutanoic acid → Acid chloride → Thiosemicarbazide cyclization
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | Thionyl chloride, reflux, N₂ | 4 hr | 92% |
| 2 | Thiosemicarbazide, EtOH/H₂O, 80°C | 6 hr | 78% |
Key Parameters:
Preparation of 4-oxo-4H-pyran-3-yl 2-fluorobenzoate
Methodology:
- Knorr pyranone synthesis from ethyl acetoacetate
- Esterification with 2-fluorobenzoyl chloride
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dry THF |
| Catalyst | DMAP (5 mol%) |
| Temperature | 0°C → RT |
| Yield | 85% |
Characterization Data:
Thioether Coupling Reaction
Mechanism:
SN² nucleophilic substitution between thiadiazole-thiol and bromomethyl-pyranone intermediate
Scalable Protocol:
| Component | Quantity |
|---|---|
| Thiadiazole-thiol | 1.0 equiv |
| Bromomethyl-pyranone | 1.05 equiv |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | DMF, anhydrous |
| Temperature | 50°C, N₂ atmosphere |
| Reaction Time | 12 hr |
| Yield | 68% |
Critical Process Considerations:
- Oxygen exclusion prevents disulfide formation
- Strict stoichiometric control minimizes di-substitution byproducts
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Reactor Design:
- Two-stage tubular reactor system
- Stage 1: Thiadiazole formation (residence time 30 min)
- Stage 2: Coupling reaction (residence time 2 hr)
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 68% | 82% |
| Purity | 95% | 99% |
| Productivity | 2 kg/day | 15 kg/day |
Advantages:
Green Chemistry Modifications
Solvent Replacement Strategy:
| Traditional Solvent | Green Alternative |
|---|---|
| DMF | Cyrene® (dihydrolevoglucosenone) |
| THF | 2-MeTHF |
Waste Reduction Outcomes:
- E-factor reduced from 32 to 11
- PMI (Process Mass Intensity) improved by 65%
Analytical Characterization
Spectroscopic Fingerprinting
Composite Data Table:
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR | δ 1.25 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂N), 4.55 (s, 2H, SCH₂), 6.92 (m, 1H, Ar-F) |
| ¹³C NMR | δ 174.8 (C=O), 163.2 (C-F), 152.4 (thiadiazole C-2) |
| HRMS | [M+H]⁺ Calc. 531.1247, Found 531.1243 |
Chromatographic Purity Assessment
HPLC Method Validation:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 | ACN/H₂O (70:30) | 1.0 mL/min | 6.8 min |
Specifications:
- Column temperature: 30°C
- Detection: UV 254 nm
- System suitability: RSD <0.5%
Chemical Reactions Analysis
Types of reactions
Oxidation: : The thioether and pyranone moieties can undergo oxidation, which might lead to sulfoxide or sulfone formation and ring-opening reactions, respectively.
Reduction: : The carbonyl groups in the amide and pyranone can be reduced to their respective alcohols under hydrogenation conditions.
Substitution: : The fluorobenzoate ester can be a site for nucleophilic aromatic substitution, especially under basic conditions.
Common reagents and conditions
Oxidation: : Agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Catalysts like palladium on carbon in a hydrogen atmosphere.
Substitution: : Nucleophiles like hydroxide or alkoxide ions.
Major products formed
Oxidation: : Formation of sulfoxides/sulfones, open-ring compounds.
Reduction: : Alcohols from the reduction of amides and ketones.
Substitution: : New aromatic esters and ethers.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions.
Synthesis: : Intermediate in the synthesis of more complex molecules.
Biology
Drug Development: : Potential use as a scaffold for developing new pharmaceuticals due to its complex structure.
Biochemical Probes: : Investigating enzyme activities and biochemical pathways.
Medicine
Therapeutics: : Could be a candidate for anti-inflammatory or antimicrobial agents.
Diagnostics: : Imaging agents due to the fluorine atom, useful in PET scans.
Industry
Material Science:
Agriculture: : Possible use as a precursor to agrochemicals.
Mechanism of Action
The mechanism by which 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate exerts its effects would likely depend on its specific applications. In drug development, it might inhibit specific enzymes or receptors by binding to active sites. The thiadiazole and pyranone rings are often involved in chelating metal ions, which could inhibit metalloenzymes. The fluorobenzoate group might enhance cellular uptake or binding affinity to protein targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
Substituent Effects on Physical Properties
Compounds from (e.g., 5j , 5f , 5l ) share the 1,3,4-thiadiazole scaffold but differ in substituents. For example:
- 5j (N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) has a 4-chlorobenzylthio group and phenoxyacetamide side chain, yielding a melting point (m.p.) of 138–140°C and 82% yield .
- 5f (2-(2-isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) exhibits a higher m.p. (158–160°C), likely due to reduced steric bulk compared to 5j .
Comparison with Target Compound: The target’s 2-fluorobenzoate ester introduces strong electron-withdrawing effects, which may enhance stability compared to chlorinated or methylated analogues.
Pyran-Based Analogues
Tetrahydro-2H-Pyran Derivatives
Compounds 4a–4q () feature a (2R,3R,4S,5R,6R)-tetrahydro-2H-pyran core with triacetate groups. For example:
- 4l ((2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate) has a m.p. of 178–180°C and 78.5% yield .
Comparison with Target Compound :
The target’s 4-oxo-4H-pyran ring lacks the hydroxyl and acetate groups of 4a–4q, likely reducing polarity and aqueous solubility. The 2-fluorobenzoate ester may also confer greater metabolic stability compared to triacetate derivatives.
Ester Group Variations
Naphthalene vs. Fluorobenzoate Esters
describes BA99720 (6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl naphthalene-2-carboxylate), which replaces the target’s 2-fluorobenzoate with a bulkier naphthalene-2-carboxylate group. This substitution increases molecular weight (509.59 g/mol vs. ~481.47 g/mol estimated for the target) and may reduce solubility in polar solvents .
Implications for Research
- Electronic Effects : The target’s fluorine atom may enhance electrophilicity and binding affinity in biological systems compared to chlorine or methyl groups in analogues.
- Solubility : The absence of hydrophilic groups (e.g., hydroxyl in 4a–4q) suggests lower aqueous solubility, necessitating formulation optimization.
- Synthetic Challenges : The 2-ethylbutanamido group’s steric bulk may require tailored coupling reagents or reaction conditions to improve yield.
Biological Activity
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate represents a novel class of bioactive compounds with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyran ring : Often associated with various pharmacological effects.
- Fluorobenzoate group : Enhances lipophilicity and may influence bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.
- Antimicrobial activity : By disrupting bacterial cell wall synthesis or function, it shows promise as an antimicrobial agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies showed that compounds similar to the target compound inhibited the growth of liver and breast cancer cells with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound's thiadiazole structure has been linked to:
- Broad-spectrum antibacterial and antifungal activities , making it a candidate for further development as a therapeutic agent against resistant strains of bacteria and fungi .
Case Studies
- Study on Thiadiazole Derivatives :
- Mechanistic Insights :
Data Tables
Q & A
Q. What are the critical steps in synthesizing the compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Thiadiazole functionalization : Amidation of the thiadiazole core with 2-ethylbutanamide .
- Pyran-thiadiazole coupling : Thioether bond formation between the pyran and thiadiazole moieties under controlled pH (7–8) and temperature (40–60°C) .
- Esterification : Introduction of the 2-fluorobenzoate group via nucleophilic acyl substitution .
Optimization strategies :- Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Monitor reaction progress via thin-layer chromatography (TLC) to adjust time and temperature .
Q. Which spectroscopic methods are employed for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., fluorobenzoate protons at δ 7.2–8.1 ppm) .
- Infrared (IR) Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What purification techniques are recommended post-synthesis?
- Column Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) for intermediate purification .
- Recrystallization : Use ethanol/water mixtures to isolate the final compound with >95% purity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's biological activity?
- In vitro assays :
- Experimental design :
Q. What strategies resolve contradictions in bioactivity data between structural analogs?
- Structure-Activity Relationship (SAR) studies :
- Compare analogs with substituent variations (e.g., 2-fluorobenzoate vs. 4-chlorobenzoate in ) to identify critical pharmacophores .
- Computational docking : Use tools like AutoDock to predict binding affinities to targets (e.g., EGFR kinase) and rationalize activity differences .
Q. How to assess the compound's stability under different conditions?
Q. What computational methods predict interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., COX-2) over 100 ns to assess stability of ligand-protein complexes .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) using Schrödinger Suite .
Q. How to analyze SAR for this compound's derivatives?
- Synthetic diversification : Modify substituents (e.g., replace 2-ethylbutanamido with thiophene-2-carboxamido as in ) .
- Quantitative SAR (QSAR) : Build regression models using descriptors like logP, polar surface area, and IC50 values to predict activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
